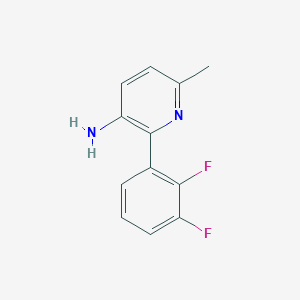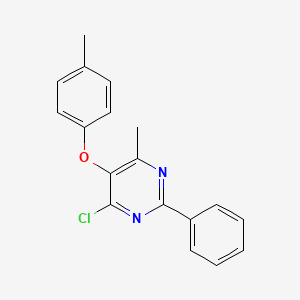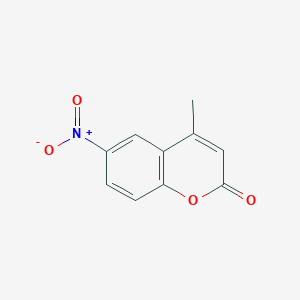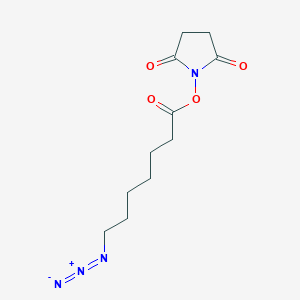
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline is a compound that combines the amino acid L-leucine with 4-hydroxy-L-proline, protected by a tert-butoxycarbonyl (Boc) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline typically involves the following steps:
Protection of L-leucine: L-leucine is first protected with a Boc group to form Boc-L-leucine. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling with 4-hydroxy-L-proline: The Boc-L-leucine is then coupled with 4-hydroxy-L-proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using industrial reactors to protect L-leucine with Boc groups.
Efficient coupling: Employing high-efficiency coupling reagents and catalysts to ensure high yield and purity of the final product.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to purify the compound.
化学反应分析
Types of Reactions
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The hydroxyl group on the proline moiety can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Deprotected amino acid: Removal of the Boc group yields L-leucyl-(4R)-4-hydroxy-L-proline.
Oxidized derivatives: Oxidation of the hydroxyl group forms ketones or aldehydes.
Substituted derivatives: Substitution reactions yield various functionalized derivatives.
科学研究应用
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
相似化合物的比较
1-(Boc-L-leucyl)-(4R)-4-hydroxy-L-proline can be compared with other similar compounds, such as:
1-(Boc-L-leucyl)-L-proline: Lacks the hydroxyl group, leading to different reactivity and applications.
1-(Boc-L-leucyl)-L-valine: Contains valine instead of proline, resulting in different structural and functional properties.
1-(Boc-L-leucyl)-L-isoleucine: Contains isoleucine, which affects its chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and medical researchers.
属性
分子式 |
C16H28N2O6 |
|---|---|
分子量 |
344.40 g/mol |
IUPAC 名称 |
4-hydroxy-1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O6/c1-9(2)6-11(17-15(23)24-16(3,4)5)13(20)18-8-10(19)7-12(18)14(21)22/h9-12,19H,6-8H2,1-5H3,(H,17,23)(H,21,22) |
InChI 键 |
YHUBPYDZOGOYCO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)







![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)



